2,2',3,3',4,6-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,6-Hexachlorobiphenyl: is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications such as dielectric fluids in transformers and capacitors, plasticizers, and hydraulic fluids until their production was banned in the late 1970s due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
2,2’,3,3’,4,6-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the dopaminergic system in the human body . This system plays a crucial role in controlling movement, mood, and reward.
Mode of Action
The compound interacts with its targets in an atropselective manner, meaning it selectively affects certain cellular targets based on their spatial orientation . This interaction can lead to changes in the function of the dopaminergic system .
Biochemical Pathways
For instance, some PCBs have been found to inhibit dopamine uptake and decrease dopamine content in cells, potentially affecting the dopamine synthesis pathway .
Result of Action
Exposure to certain pcbs has been associated with neurodevelopmental disorders . This suggests that 2,2’,3,3’,4,6-Hexachlorobiphenyl could potentially have harmful effects on the nervous system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,6-Hexachlorobiphenyl. For instance, the compound’s stability and bioaccumulation can be affected by factors such as temperature and the presence of other chemicals in the environment . Furthermore, the compound’s effects can vary depending on the specific biological and environmental context in which it is present .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The compound can induce or inhibit these enzymes, leading to altered metabolic pathways. Additionally, 2,2’,3,3’,4,6-Hexachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification processes .
Cellular Effects
The effects of 2,2’,3,3’,4,6-Hexachlorobiphenyl on cells are diverse and can impact various cellular processes. It has been shown to disrupt cell signaling pathways, particularly those involving the AhR and estrogen receptors. This disruption can lead to changes in gene expression, affecting cellular metabolism and potentially leading to toxic effects. For example, exposure to 2,2’,3,3’,4,6-Hexachlorobiphenyl can result in oxidative stress and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 2,2’,3,3’,4,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the AhR, leading to the transcription of genes involved in xenobiotic metabolism. Additionally, the compound can inhibit or activate cytochrome P450 enzymes, altering the metabolism of other compounds. These interactions can result in the formation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,6-Hexachlorobiphenyl can change over time. The compound is relatively stable, but its degradation products can also be toxic. Long-term exposure studies have shown that 2,2’,3,3’,4,6-Hexachlorobiphenyl can lead to persistent changes in cellular function, including sustained oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,6-Hexachlorobiphenyl vary with dosage in animal models. At low doses, the compound may induce mild enzyme activity changes, while higher doses can lead to significant toxic effects, including liver damage and endocrine disruption. Threshold effects have been observed, where certain doses result in a marked increase in adverse outcomes .
Metabolic Pathways
2,2’,3,3’,4,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be hydroxylated to form metabolites that may be more or less toxic than the parent compound. These metabolic transformations can affect the overall metabolic flux and levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,6-Hexachlorobiphenyl is transported and distributed through interactions with transport proteins and lipid membranes. The compound tends to accumulate in fatty tissues due to its lipophilic nature, leading to prolonged retention in the body. Transporters such as P-glycoprotein may also play a role in its cellular distribution .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,6-Hexachlorobiphenyl is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, and to the nucleus, where it can bind to the AhR. These localizations are critical for its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,6-Hexachlorobiphenyl, was historically conducted through batch or continuous processes involving the direct chlorination of biphenyl. The process was optimized to produce specific PCB congeners by adjusting the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,6-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Substitution: Requires nucleophilic reagents and appropriate solvents to facilitate the reaction.
Major Products:
Scientific Research Applications
2,2’,3,3’,4,6-Hexachlorobiphenyl has been extensively studied for its environmental and health impacts. Some key research applications include:
Toxicology: Investigating the neurotoxic effects of PCBs and their metabolites on human health.
Environmental Science: Studying the persistence and bioaccumulation of PCBs in ecosystems.
Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’-Hexachlorobiphenyl
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl
- 2,2’,4,4’,6,6’-Hexachlorobiphenyl
Comparison: 2,2’,3,3’,4,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-7(14)4-8(15)11(17)12(9)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLTVNWWEZJMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074780 | |
Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-70-7 | |
Record name | 2,2',3,3',4,6-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,6-hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,6-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H530VIV186 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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